

Solubility Profile of 1-Phenylcyclobutanecarbonitrile in Common Organic Solvents: A Technical Guide

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Compound of Interest

Compound Name: 1-Phenylcyclobutanecarbonitrile

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Abstract

1-Phenylcyclobutanecarbonitrile (CAS No. 14377-68-5) is a key intermediate in the synthesis of various organic molecules, including potential therapeutic agents.^{[1][2]} A thorough understanding of its solubility in common organic solvents is crucial for its application in synthesis, purification, and formulation development. This technical guide provides a comprehensive overview of the available solubility information for **1-**

Phenylcyclobutanecarbonitrile, outlines a general experimental protocol for determining its solubility, and presents a logical workflow for solubility testing. While specific quantitative solubility data for **1-Phenylcyclobutanecarbonitrile** in a range of organic solvents is not extensively documented in publicly available literature, this guide offers a framework for researchers to generate this critical data in their own laboratories.

Introduction

1-Phenylcyclobutanecarbonitrile is a nitrile compound containing a phenyl and a cyclobutane moiety.^{[3][4]} Its chemical structure influences its physicochemical properties, including its solubility. The presence of the aromatic phenyl group and the nonpolar cyclobutane ring suggests that it is likely to be soluble in a variety of organic solvents.^[5] This

guide addresses the solubility of **1-Phenylcyclobutanecarbonitrile**, a critical parameter for its use in chemical reactions, process development, and formulation.

Physicochemical Properties of 1-Phenylcyclobutanecarbonitrile

A summary of the key physicochemical properties of **1-Phenylcyclobutanecarbonitrile** is presented in Table 1.

Property	Value	Reference
CAS Number	14377-68-5	[1][3]
Molecular Formula	C ₁₁ H ₁₁ N	[3][4][6]
Molecular Weight	157.21 g/mol	[3]
Appearance	Clear light yellow liquid	[1][2]
Boiling Point	85°C @ 0.3 mmHg	[6]
Density	1.03 g/cm ³	[6]

Solubility Data

A comprehensive search of scientific literature and chemical databases did not yield specific quantitative solubility data for **1-Phenylcyclobutanecarbonitrile** in common organic solvents. However, based on its structural features—a significant nonpolar character from the phenyl and cyclobutane groups—it is anticipated to be soluble in many common organic solvents. Qualitative statements in the literature suggest that similar compounds readily dissolve in such solvents.[5]

To facilitate future research and provide a template for data collection, Table 2 summarizes the anticipated solubility profile in a range of common organic solvents. Researchers are encouraged to determine these values experimentally using the protocols outlined in the subsequent sections.

Table 2: Quantitative Solubility of **1-Phenylcyclobutanecarbonitrile** in Common Organic Solvents

Solvent	Chemical Formula	Polarity Index	Solubility (g/100 mL) at 25°C
Ethanol	C ₂ H ₅ OH	5.2	Data not available
Methanol	CH ₃ OH	6.6	Data not available
Acetone	C ₃ H ₆ O	5.1	Data not available
Toluene	C ₇ H ₈	2.4	Data not available
Ethyl Acetate	C ₄ H ₈ O ₂	4.4	Data not available
Dichloromethane	CH ₂ Cl ₂	3.1	Data not available
Diethyl Ether	(C ₂ H ₅) ₂ O	2.8	Data not available
Hexane	C ₆ H ₁₄	0.1	Data not available

Experimental Protocol for Solubility Determination

The following is a general experimental protocol for determining the solubility of **1-Phenylcyclobutanecarbonitrile** in an organic solvent. This method is based on the principle of creating a saturated solution and then quantifying the amount of dissolved solute.^{[7][8][9]}

4.1. Materials and Equipment

- **1-Phenylcyclobutanecarbonitrile** (high purity)
- Selected organic solvents (analytical grade)
- Analytical balance
- Vials with screw caps
- Constant temperature shaker or magnetic stirrer with hotplate
- Centrifuge

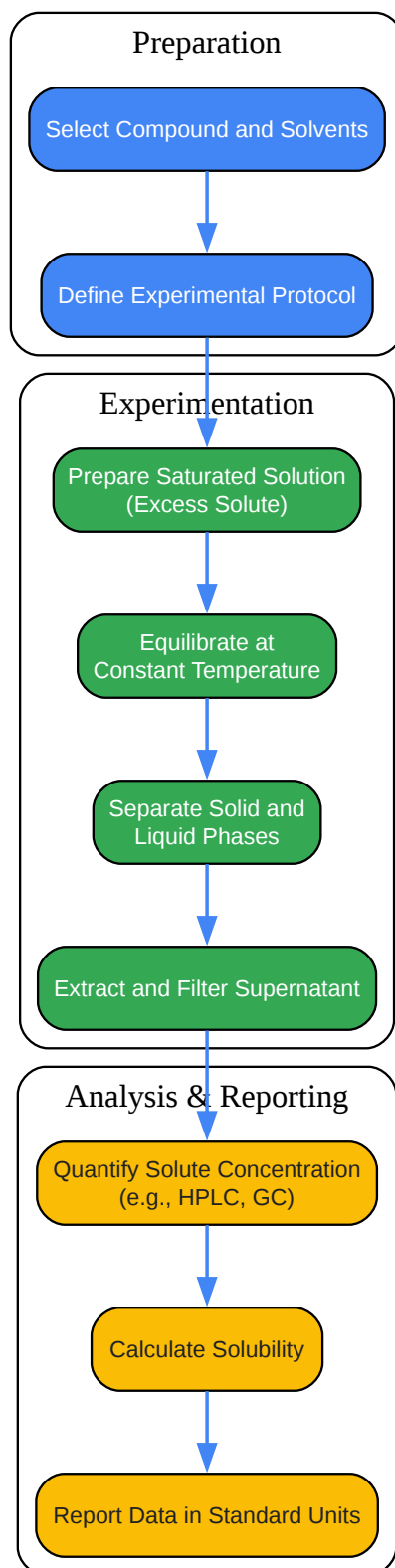
- Volumetric flasks
- Syringes and syringe filters (chemically compatible with the solvent)
- High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for quantification

4.2. Procedure

- **Sample Preparation:** Add an excess amount of **1-Phenylcyclobutanecarbonitrile** to a vial containing a known volume of the selected organic solvent. The excess solid is necessary to ensure that a saturated solution is formed.
- **Equilibration:** Tightly cap the vial and place it in a constant temperature shaker or on a magnetic stirrer. Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that the solution is saturated. The temperature should be precisely controlled and recorded.
- **Phase Separation:** After equilibration, allow the vial to stand undisturbed for a period to let the undissolved solid settle. Alternatively, centrifuge the vial at a moderate speed to facilitate the separation of the solid and liquid phases.
- **Sample Extraction:** Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe. It is critical not to disturb the undissolved solid at the bottom of the vial.
- **Filtration:** Pass the extracted supernatant through a syringe filter into a pre-weighed volumetric flask. This step removes any remaining microscopic solid particles.
- **Quantification:** Determine the concentration of **1-Phenylcyclobutanecarbonitrile** in the filtered saturated solution using a validated analytical method, such as HPLC or GC. This involves creating a calibration curve with standard solutions of known concentrations.
- **Calculation:** Calculate the solubility in the desired units (e.g., g/100 mL, mg/mL, or mol/L) based on the determined concentration and the volume of the solvent.

Logical Workflow for Solubility Assessment

The following diagram illustrates the general workflow for assessing the solubility of an organic compound like **1-Phenylcyclobutanecarbonitrile**.



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Caption: A flowchart outlining the key steps for the experimental determination of solubility.

Conclusion

While quantitative solubility data for **1-Phenylcyclobutanecarbonitrile** in common organic solvents is not readily available in the existing literature, its chemical structure suggests good solubility in a range of nonpolar and polar aprotic solvents. This guide provides a standardized experimental protocol and a logical workflow to enable researchers to determine these crucial physicochemical parameters. The generation of such data will be invaluable for the efficient use of **1-Phenylcyclobutanecarbonitrile** in synthetic chemistry and pharmaceutical development, facilitating process optimization, purification, and the design of suitable formulation strategies.

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